tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, an ethyl group, and an ethynyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine ring, followed by the introduction of the ethyl and ethynyl groups. The tert-butyl group is often introduced through a tert-butyl esterification reaction. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction may produce ethyl-substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-ethyl-3-hydroxymorpholine-4-carboxylate
- Tert-butyl 3-ethyl-3-methylmorpholine-4-carboxylate
- Tert-butyl 3-ethyl-3-aminomorpholine-4-carboxylate
Uniqueness
Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl group and the morpholine ring further enhances its stability and selectivity in various reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2751615-59-3 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.